REACTION_CXSMILES
|
C(NC([O:8][CH2:9][CH3:10])=O)CCC.C(NC(OCC)=O)CCC.[CH2:21](O)[C:22]#[C:23][C:24]#[C:25][CH2:26][OH:27].C(NC(OCC)=O)C.C(NC(OCC)=O)C.C(O)C#CC#CCO>>[CH2:9]([OH:8])[CH2:10][C:21]#[C:22][C:23]#[C:24][CH2:25][CH2:26][OH:27] |f:0.1.2,3.4.5|
|
Name
|
2,4-hexadiyn-1,6-diol bis(n-butylurethane)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=O)OCC.C(CCC)NC(=O)OCC.C(C#CC#CCO)O
|
Name
|
2,4-hexdiyn-1,6-diol bis(ethylurethane)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)OCC.C(C)NC(=O)OCC.C(C#CC#CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC#CC#CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |